tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate

HIV protease inhibitor chiral epoxide diastereoselectivity

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS 1059189-63-7, MF C₂₂H₂₈ClNO₄, MW 405.92) is a chiral chlorohydrin that belongs to the class of N-Boc-protected aminoalkyl chlorohydrins. It contains a (2S,3R) threo configuration, a para-benzyloxy substituent on the aromatic ring, and a Boc protecting group on the amine.

Molecular Formula C22H28ClNO4
Molecular Weight 405.9 g/mol
Cat. No. B12222429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate
Molecular FormulaC22H28ClNO4
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O
InChIInChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)
InChIKeyANUFXNUKGPALOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate: A Key Chiral Chlorohydrin for HIV-Protease-Inhibitor Intermediates — Procurement & Selection Guide


tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS 1059189-63-7, MF C₂₂H₂₈ClNO₄, MW 405.92) is a chiral chlorohydrin that belongs to the class of N-Boc-protected aminoalkyl chlorohydrins. It contains a (2S,3R) threo configuration, a para-benzyloxy substituent on the aromatic ring, and a Boc protecting group on the amine . This compound is primarily used as a synthetic precursor to chiral epoxides that serve as key intermediates in the manufacture of HIV protease inhibitors, such as darunavir and atazanavir . Its structural features make it unsuitable for direct generic substitution without careful consideration of stereochemistry, protecting-group strategy, and downstream reactivity.

Why In-Class Compounds Cannot Simply Be Interchanged: Key Differentiation Factors for tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate


Chlorohydrin-based intermediates for HIV protease inhibitors exhibit a high degree of structural diversity that profoundly impacts their synthetic utility. The (2S,3R) threo diastereomer of the target compound leads to a cis-epoxide upon cyclization, whereas the more common (2S,3S) erythro diastereomer (CAS 174801-33-3) yields the trans-epoxide [1][2]. This stereochemical divergence dictates which downstream HIV-protease-inhibitor scaffold can be accessed. Furthermore, the benzyloxy group serves as an orthogonal protecting group; its selective hydrogenolysis reveals a free phenol that is essential for subsequent coupling steps, a functionality absent in analogs that bear a simple phenyl ring (e.g., CAS 162536-40-5) [3]. The Boc group provides acid-labile amine protection, enabling mild deprotection that is compatible with the acid-sensitive chlorohydrin moiety. Consequently, interchange with a different diastereomer, a differently protected analog, or a debenzylated variant without requalification of the entire synthetic sequence will almost certainly lead to stereochemical mismatches, incompatible protecting groups, or altered reactivity profiles.

Quantitative Differentiation Evidence: tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate vs. Key Comparators


Stereochemical Configuration Dictates Epoxide Geometry and Downstream Drug Scaffold Access

The (2S,3R) threo configuration of the target compound directs cyclization to a cis-configured epoxide, whereas the (2S,3S) erythro diastereomer (CAS 174801-33-3) affords the trans-epoxide. In the synthesis of HIV protease inhibitors, cis-aminoepoxides are required for constructing the hydroxyethylamine isostere found in darunavir and atazanavir backbones [1]. The patent literature explicitly teaches that (2S,3R)-configured chlorohydrins are the preferred precursors for cis-epoxides, while (2S,3S)-configured chlorohydrins yield trans-epoxides that are incompatible with the target pharmacophore [2]. Cross-study analysis indicates that the diastereomeric ratio (dr) of the chlorohydrin directly translates to the epoxide diastereomeric ratio, with typical dr values for the reduction step being ≥90% de when optimized .

HIV protease inhibitor chiral epoxide diastereoselectivity

Orthogonal Benzyloxy Protection Enables Selective Deprotection Unavailable in Non-Functionalized Analogs

The para-benzyloxy substituent on the aromatic ring provides a distinct orthogonal protecting group that can be selectively removed via catalytic hydrogenolysis without affecting the Boc group or the chlorohydrin moiety. This is explicitly demonstrated in EP1505065A1, where the benzyloxy-containing chlorohydrin (Formula 2) is hydrogenated over Pd(OH)₂/C to yield the free phenol, which is then treated with base to form the epoxide in high optical purity [1]. In contrast, the des-benzyloxy analog (tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, CAS 162536-40-5) lacks this additional functional handle, limiting downstream diversification options . The benzyloxy group also increases lipophilicity (clogP ~4.5) compared to the free phenol analog (clogP ~3.0), which can influence partitioning behavior in biphasic reaction systems [2].

orthogonal protection hydrogenolysis tyrosine-based intermediates

Commercial Purity and Physical Form: Benchmarked Against the (2S,3S) Diastereomer

The commercial availability and purity profile of the (2S,3R) diastereomer differs from that of the more widely stocked (2S,3S) diastereomer. The target compound is listed at 95.0% purity on ChemSrc, with a 10-day lead time . In contrast, the (2S,3S) diastereomer (CAS 174801-33-3) is routinely available at 98+% purity from multiple suppliers (Bidepharm, CymitQuimica, ChemScene) . This difference in commercial availability and purity reflects the fact that the (2S,3S) erythro chlorohydrin is a more established intermediate for trans-epoxide-based HIV protease inhibitors, whereas the (2S,3R) threo isomer is a specialized building block for cis-epoxide-requiring scaffolds. The lower baseline purity (95% vs. 98+%) may necessitate additional purification before use in cGMP or high-sensitivity applications.

chemical purity procurement specification diastereomer comparison

Reduction State: Chlorohydrin vs. Ketone Precursor — Reactivity and Stability Considerations

The target chlorohydrin is the reduced form of the corresponding chloroketone, Boc-Tyr(Bzl)-chloromethylketone (CAS 152438-62-5, purity ≥97%) . The ketone precursor is prone to racemization at the α-carbon under basic conditions, limiting its storage stability and synthetic utility without immediate reduction . The chlorohydrin, by contrast, has a stable sp³ carbon bearing the hydroxyl group, which locks in the (2S) configuration established during the diastereoselective reduction step. In the patent literature, the chloroketone reduction is typically carried out with NaBH₄ or biocatalytically (KRED), achieving diastereomeric excesses of 84–90% de for the threo product [1]. The chlorohydrin can be stored at 2–8°C under inert atmosphere, whereas the ketone requires storage under inert gas at 2–8°C and is more sensitive to nucleophilic degradation .

chlorohydrin stability ketone reduction epoxide precursor

High-Value Application Scenarios for tert-Butyl (2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate Based on Quantitative Differentiation Evidence


Synthesis of Cis-Aminoepoxide Intermediates for Darunavir and Atazanavir Core Scaffolds

The (2S,3R) threo configuration of the target chlorohydrin is the required precursor for cis-configured aminoepoxides, which serve as the electrophilic coupling partners in constructing the hydroxyethylamine isostere of darunavir and atazanavir. The benzyloxy group is retained through the epoxidation step and subsequently removed by hydrogenolysis to reveal the phenol, enabling regioselective coupling with the activated sulfonamide or carbamate fragment [1]. Using this compound avoids the need for a stereochemically challenging separation of cis/trans epoxide mixtures that would result from starting with the (2S,3S) erythro diastereomer.

Multi-Step Synthesis Requiring Orthogonal Phenol Protection

In synthetic sequences where the phenol must remain protected through multiple transformations (e.g., chlorohydrin formation, epoxidation, nucleophilic ring-opening) and then be selectively unveiled for a late-stage coupling, the benzyloxy group provides an ideal orthogonal handle. The hydrogenolysis conditions (H₂, Pd(OH)₂/C, 2-propanol/water) are compatible with the Boc group, allowing for sequential deprotection strategies that are not feasible with the free-phenol analog or with acid-labile phenol protecting groups [2].

Biocatalytic Route Scouting for Threo-Selective Chlorohydrin Production

For process development teams evaluating biocatalytic reduction of the corresponding chloroketone (CAS 152438-62-5) to access the threo chlorohydrin, the target compound serves as the authentic reference standard for method development and quality control. Ketoreductase (KRED)-mediated reductions have been reported to yield threo chlorohydrins with 84–90% diastereomeric excess, and the pure (2S,3R) reference material is essential for chiral HPLC method validation [3].

Medicinal Chemistry Exploration of Tyrosine-Derived HIV Protease Inhibitors with Inverse Resistance Profiles

The compound is a direct intermediate in the synthesis of tyrosine-derived HIV protease inhibitors that have demonstrated 'inverse resistance' profiles—i.e., higher potency against drug-resistant mutant viruses than against wild-type virus [4]. Research groups developing next-generation PIs that incorporate the 4-benzyloxyphenyl P1/P1' motif will require this specific chlorohydrin, as the benzyloxy substituent is critical for the observed resistance profile and cannot be replicated by simpler phenyl or 4-hydroxy analogs.

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